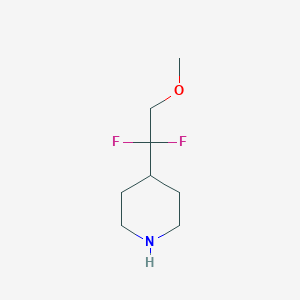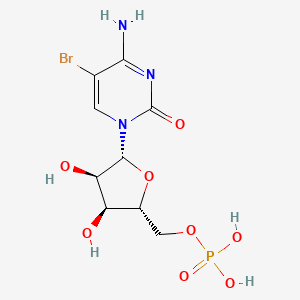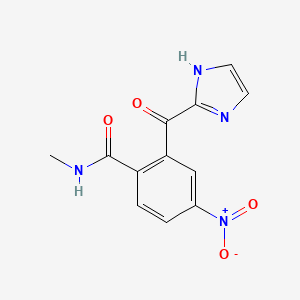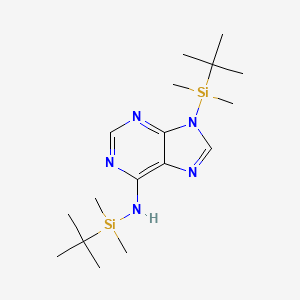![molecular formula C20H16BrNO2 B12938949 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 6621-57-4](/img/structure/B12938949.png)
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a complex organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5,5-dimethyl-5,6-dihydrobenzo[c]acridine followed by carboxylation. The reaction conditions often involve the use of bromine in acetic acid or ether, with subsequent steps to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the bromination and carboxylation processes efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or ether.
Carboxylation: Carbon dioxide in the presence of a base.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted acridine derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydro derivatives.
Scientific Research Applications
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with DNA and proteins. It can intercalate between DNA bases, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This leads to the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antibacterial properties.
9-Aminoacridine: Known for its antiseptic properties and use in microbiology.
Uniqueness
6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is unique due to its specific bromination and carboxylation, which confer distinct chemical properties and biological activities. Its ability to intercalate with DNA and inhibit topoisomerase enzymes sets it apart from other acridine derivatives, making it a promising candidate for further research in medicinal chemistry and material science.
Properties
CAS No. |
6621-57-4 |
|---|---|
Molecular Formula |
C20H16BrNO2 |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
6-bromo-5,5-dimethyl-6H-benzo[c]acridine-7-carboxylic acid |
InChI |
InChI=1S/C20H16BrNO2/c1-20(2)13-9-5-3-7-11(13)17-16(18(20)21)15(19(23)24)12-8-4-6-10-14(12)22-17/h3-10,18H,1-2H3,(H,23,24) |
InChI Key |
JXPQIDJYGQYKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)


![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)






